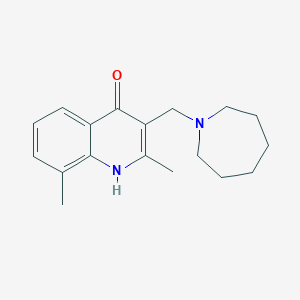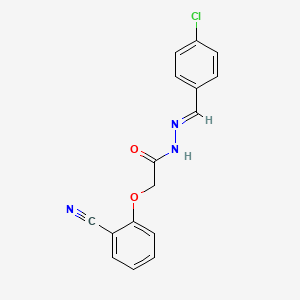![molecular formula C15H12N4O3 B5594778 N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar nicotinohydrazide compounds involves condensation reactions. For instance, a related compound was synthesized through the condensation of nicotinic acid hydrazide with 2-benzoylpyridine, characterized by physicochemical analyses and spectroscopy techniques (Gueye et al., 2021). This method reflects the typical approach to synthesizing nicotinohydrazide derivatives, involving the reaction of nicotinic hydrazide with various aldehydes or ketones to introduce different substituents at the hydrazide moiety.
Molecular Structure Analysis
The molecular structure of nicotinohydrazide derivatives is characterized using techniques such as single-crystal X-ray diffraction. These compounds often crystallize in specific space groups with detailed unit cell parameters, showcasing a slightly twisted carbonohydrazone moiety and specific dihedral angles between pyridine rings (Gueye et al., 2021). The crystal structure is further stabilized by various intramolecular and intermolecular hydrogen bonds.
Chemical Reactions and Properties
Nicotinohydrazides participate in various chemical reactions, including cycloaddition, which is critical for synthesizing more complex molecules. For example, cycloaddition reactions involving nicotinohydrazide derivatives can yield compounds with significant structural complexity and potential biological activity (Ovcharenko et al., 1997).
Applications De Recherche Scientifique
Structural and Spectral Characterization
A study by Guder et al. (2022) focused on the structural and spectral characterization of a similar compound, N'-(4-nitrophenylcarbonothioyl) nicotinohydrazide, employing experimental methods such as X-ray diffraction and IR spectroscopy, alongside quantum mechanical methods. This comprehensive analysis aimed to correlate experimental findings with theoretical calculations, including tautomeric energetic analysis, structural optimization, and molecular electrostatic potential surface evaluation. The compound's antioxidant activity was also assessed through various radical scavenging activity tests, providing insights into its chemical properties and potential therapeutic applications Guder et al., 2022.
Biological Activity Evaluation
Research by Turan-Zitouni et al. (2018) synthesized novel derivatives related to the nicotinohydrazide structure, evaluating their anticancer potency on various cell lines. The study highlighted compounds with significant antitumor efficiency, especially against human breast adenocarcinoma and lung carcinoma cell lines. Additionally, anticholinesterase activity was tested, revealing compounds with considerable inhibition potential. These findings underscore the versatility of nicotinohydrazide derivatives in developing potential therapeutic agents Turan-Zitouni et al., 2018.
Antiprotozoal and Anticancer Potentials
A study by Carvalho et al. (2014) explored (E)-cinnamic N-acylhydrazone derivatives for their in vitro antiparasitic activity against Leishmania donovani and Trypamosoma brucei rhodesiense. One derivative exhibited moderate antileishmanial activity, highlighting the potential of hydrazone derivatives in treating parasitic infections. Additionally, the compound's selectivity index suggested a low cytotoxicity against mammalian cells, indicating its safety profile for further development Carvalho et al., 2014.
Nonlinear Optical Properties
Research by Naseema et al. (2010) synthesized hydrazones and investigated their nonlinear optical properties using the z-scan technique. The study found that these compounds exhibit two-photon absorption, indicating their potential for optical device applications such as optical limiters and switches. This research highlights the multifunctional application of hydrazone derivatives beyond biological activities, extending into materials science Naseema et al., 2010.
Propriétés
IUPAC Name |
N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(13-4-2-9-16-11-13)18-17-10-1-3-12-5-7-14(8-6-12)19(21)22/h1-11H,(H,18,20)/b3-1+,17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRURVIOAXZHB-JNSVMGHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
amino]acetamide](/img/structure/B5594711.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)
![(1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5594725.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)
![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)